

ADV N thermal stability comparison with other azo compounds

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Compound Focus: 2,2'-Azobis(2,4-dimethylvaleronitrile)

CAS No.: 4419-11-8

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Thermal Stability & Kinetic Parameters of Azo Compounds

The table below summarizes experimental data for ADVN and other azo compounds from research studies.

Table 1: Experimental Data on Thermal Stability of Azo Compounds

Compound Name	Experimental Conditions	Key Thermal Stability Data	Experimental Methodology	Reference
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| 2,2'-Azobis(2,4-dimethyl)valeronitrile (ADV N) | • Atmosphere: N₂ (Anaerobic) [1] [2] • Heating Rate: 20 °C/min (for T₀) [3] | • Onset Temp. (T₀): 78.6 °C (1st stage), 132.1 °C (2nd stage) [3] • IPDT: 119.0 °C [3] • Activation Energy (E_a): 137-144 kJ/mol [3] | Techniques: TG, DSC [3] [1] Kinetic Analysis: Model-free and model-fitting methods on DSC data [3] [1] | [3] [1] | | ADVN (with 24h UV exposure) | • Atmosphere: N₂ [3] • UV Conditions: 100 mW/m², 254 nm [3] | • Onset Temp. (T₀): 77.9 °C (1st stage), 127.3 °C (2nd stage) [3] • IPDT: 112.0 °C [3] • Mass Loss (2nd stage): 80% (vs. 70% for pure ADVN) [3] | Techniques: TG, DSC [3] Kinetic Analysis: Simple nth order kinetic models on DSC data [3] | [3] | | 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] Dihydrochloride (AIBI) | • Atmosphere: Not Specified [4] | • Reaction Onset: ~160 °C [4] • Activation Energy (E_a): ~150 kJ/mol [4] | Techniques: TG, DSC [4]

Kinetic Analysis: Flynn-Wall-Ozawa (FWO) isoconversional method [4] | [4] | | **Phenolic Azo Dyes (e.g., L1-L4)** | • **Atmosphere:** Not Specified [5] | • **Decomposition Temp.:** ~260-300 °C [5] | **Techniques:** Thermal analysis (method not specified) [5] | [5] |

Experimental Protocols for Key Data

For researchers looking to replicate or understand these studies, here is a detailed breakdown of the key methodologies used.

- **Thermal Analysis Core Techniques**

- **Thermogravimetry (TG or TGA):** This technique continuously measures a sample's mass as it is heated. Mass loss events indicate decomposition, and the onset temperature (T_0) is a key metric for thermal stability [3] [6].
- **Differential Scanning Calorimetry (DSC):** DSC measures the heat flow into or out of a sample compared to a reference. It detects exothermic (e.g., decomposition) reactions and is used to calculate kinetic parameters like activation energy (E_a) [3] [1].

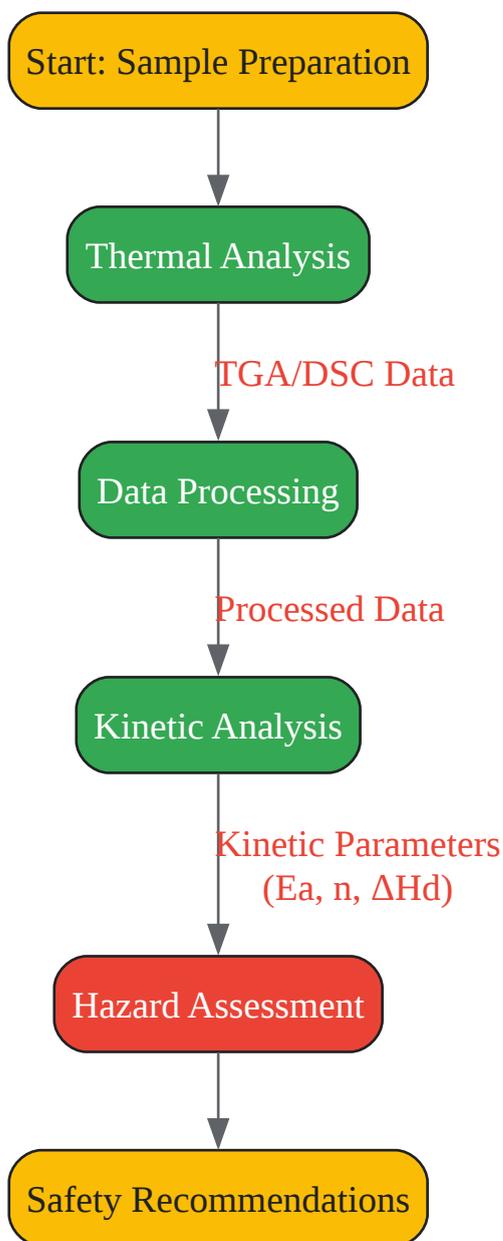
- **Kinetic Analysis Methods**

- **Model-Fitting and Isoconversional Methods:** These are standard for calculating kinetic parameters from thermal data. The study on ADVN used model-fitting on DSC data to determine E_a , reaction order (n), and enthalpy change (ΔH_d) [3] [1]. The research on AIBI used the Flynn-Wall-Ozawa method, a popular "model-free" isoconversional approach, to determine E_a without assuming a specific reaction model [4].

- **Photosensitivity Testing Protocol**

- As detailed in the ADVN study, samples were exposed to UV light (100 mW/m² at 254 nm) for set durations (0, 6, 12, 24 hours) [3].
- The treated samples were then analyzed using TGA and DSC, following the same protocols as the pure substance, to quantify changes in onset temperature and mass loss [3].

The workflow for a typical thermal hazard assessment, incorporating these protocols, is summarized below.



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Key Comparative Insights for Professionals

- **ADV N's Primary Hazard:** Its thermal instability stems from the weak -N=N- bond, which decomposes exothermically to release nitrogen gas and free radicals [3]. This is a critical consideration for process safety in drug development.
- **UV Exposure is a Critical Factor:** The experimental data shows that prolonged UV exposure significantly degrades ADV N's thermal stability, lowering the onset temperature and increasing mass loss [3]. This underscores the necessity of strict light-control measures during storage and handling.

- **Atmosphere Influences Decomposition:** The presence of oxygen (aerobic conditions) can alter the decomposition pathway, leading to different products (like azoxy compounds) and a reduced mass loss rate compared to anaerobic environments [1] [2]. This is vital for designing closed-system processes.

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